Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate
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Overview
Description
Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate is a heterocyclic compound with significant biological potential. This compound is part of the triazolopyrazine family, known for their diverse pharmacological activities, including antiviral, antitumor, and enzyme inhibition properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate typically involves the formation of the triazole and pyrazine rings. One common method is the intramolecular azide-alkyne cycloaddition. This reaction involves the cyclization of N-(2-azidoethyl)prop-2-yn-1-amines under reflux conditions in toluene, yielding the desired triazolopyrazine . Another approach involves the Cu-catalyzed cyclization of amines with azides in the presence of CuSO4 and sodium ascorbate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthesis would likely involve optimizing the intramolecular azide-alkyne cycloaddition for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. For instance, as a β-secretase-1 inhibitor, it prevents the cleavage of amyloid precursor protein, reducing the formation of amyloid plaques associated with Alzheimer’s disease . Its antiviral activity is attributed to its ability to inhibit viral replication enzymes .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine: Shares a similar core structure but lacks the methyl ester group.
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Another triazolopyrazine derivative with different substitution patterns.
Uniqueness
Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methyl ester group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-13-7(12)6-5-4-8-2-3-11(5)10-9-6/h8H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEQUTOURNCFKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CNCCN2N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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